molecular formula C12H12N8O2S2 B2610337 5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one CAS No. 1172461-43-6

5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B2610337
CAS No.: 1172461-43-6
M. Wt: 364.4
InChI Key: DYEDROJKICBADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds belong to the class of organic compounds known as triazolopyrimidines . Triazolopyrimidines are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar triazolopyrimidines has been reported in the literature . A common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of these compounds, like other triazolopyrimidines, is characterized by a fused ring system containing a triazole ring and a pyrimidine ring .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods and Crystal Structure : A novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction, leading to a compound with potential antibacterial activity. The structure was characterized using X-ray diffraction and spectroscopic techniques, demonstrating its antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019).

Antimicrobial Activities

  • Cellulose Sulfuric Acid as a Catalyst : A novel synthesis method utilizing cellulose sulfuric acid as an eco-friendly catalyst for the development of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones was explored. This approach demonstrates the compound's potential in green chemistry and its relevance in creating structures with possible biological applications (Gomha & Riyadh, 2015).

Biochemical Applications and Investigations

  • Antimicrobial and Antifungal Properties : Compounds synthesized through the manipulation of triazolopyrimidines exhibited antimicrobial and antifungal activities, indicating their potential as therapeutic agents. These substances were evaluated in vitro, revealing their efficacy against various microbial strains, underscoring the versatility of triazolopyrimidine derivatives in medicinal chemistry (Komykhov et al., 2017).

Material Science and Chemical Properties

  • Solvent-Free Synthesis in Supercritical Carbon Dioxide : The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the production of antiviral drugs, was achieved in supercritical carbon dioxide under solvent-free conditions. This method highlights an environmentally friendly approach to chemical synthesis, with a high conversion rate and potential for scale-up (Baklykov et al., 2019).

Future Directions

The future research directions for triazolopyrimidines could include further exploration of their synthesis, characterization, and potential applications in medicine and other fields .

Properties

IUPAC Name

5-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one;7-methyl-3-sulfanylidene-1,2-dihydrotriazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6N4OS/c1-3-2-4(11)7-5-8-9-6(12)10(3)5;1-3-2-4(11)7-5-6(12)8-9-10(3)5/h2H,1H3,(H,9,12)(H,7,8,11);2,9H,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBLHZEOIRUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NNC(=S)N12.CC1=CC(=O)N=C2N1NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.